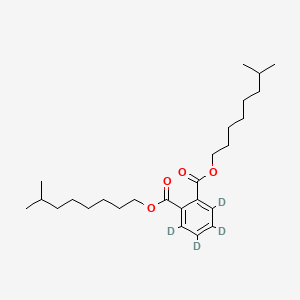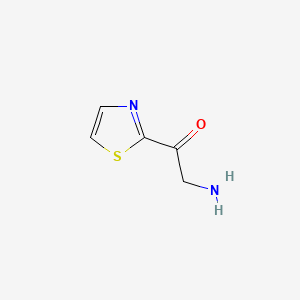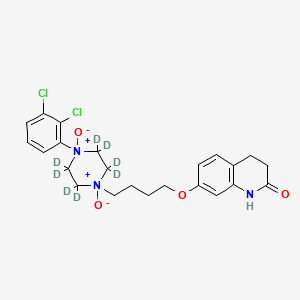
Glycidyl Eicosapentaenoate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Eicosapentaenoate-d5 is a deuterated derivative of glycidyl eicosapentaenoate, which is an ester of eicosapentaenoic acid. This compound is primarily used in biochemical and proteomics research. The molecular formula of this compound is C23H29D5O3, and it has a molecular weight of 363.55 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is common to verify the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: Glycidyl Eicosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Glycidyl Eicosapentaenoate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in the study of lipid metabolism and the role of eicosapentaenoic acid in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Used in the development of new materials and formulations, particularly in the food and pharmaceutical industries
Mecanismo De Acción
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its interaction with cellular membranes and enzymes. The compound is known to modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cellular signaling .
Comparación Con Compuestos Similares
Glycidyl Eicosapentaenoate: The non-deuterated form of Glycidyl Eicosapentaenoate-d5.
Glycidyl Docosahexaenoate: An ester of docosahexaenoic acid with similar biochemical properties.
Glycidyl Linoleate: An ester of linoleic acid with different fatty acid composition.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in isotopic labeling studies. This property allows researchers to trace the metabolic pathways and interactions of eicosapentaenoic acid in biological systems .
Propiedades
Número CAS |
1795143-63-3 |
|---|---|
Fórmula molecular |
C23H34O3 |
Peso molecular |
363.553 |
Nombre IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clave InChI |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Sinónimos |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester; EPA Glycidyl-d5 Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













